molecular formula C21H20F2N4O2 B3008279 5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775412-31-1

5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B3008279
CAS RN: 1775412-31-1
M. Wt: 398.414
InChI Key: ITLZZTLVPJYWGS-UHFFFAOYSA-N
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Description

The compound “5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a chemical compound with the molecular formula C21H20F2N4O2 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Molecular Stability and Docking Studies

A study by Karayel (2021) explored the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, including compounds similar to 5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. The research demonstrated their potential anti-cancer properties and molecular interactions with the epidermal growth factor receptor (EGFR).

Synthesis and Antimicrobial Activities

Another area of research involves the synthesis and study of antimicrobial activities. Bektaş et al. (2007) Bektaş et al. synthesized various 1,2,4-triazole derivatives, demonstrating their effectiveness against different microorganisms.

Antagonist Activity in Pharmacology

Research by Watanabe et al. (1992) Watanabe et al. explored the synthesis of 1,2,4-triazole derivatives and their antagonist activity against 5-HT2 and alpha 1 receptors. This indicates the compound's potential use in pharmacological applications targeting these receptors.

Anti-Inflammatory and Anti-Nociceptive Agents

Further research by Upmanyu et al. (2011) Upmanyu et al. highlighted the synthesis of 1,2,4-triazoles as potential anti-inflammatory and anti-nociceptive agents, showcasing the compound's relevance in pain management and inflammation control.

Primary Cytotoxicity Evaluation in Cancer Research

A study by Unsalan & Rollas (2007) Unsalan & Rollas synthesized triazenes derived from 1,2,4-triazole compounds and evaluated their in vitro anticancer properties against various cell lines, revealing their potential in cancer treatment research.

Mechanism of Action

Target of Action

The primary target of this compound is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Mode of Action

This could lead to changes in the signal transduction pathways that the protein is involved in .

Biochemical Pathways

The affected pathways are likely related to cell growth and proliferation, given the role of the target protein. Inhibition of serine/threonine-protein kinase B-raf could disrupt these pathways, leading to downstream effects such as slowed cell growth or induced cell death .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with the target protein. Potential effects could include changes in cell growth and proliferation rates, particularly if the compound acts as an inhibitor .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

3-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2/c1-13-2-5-16(6-3-13)27-19(24-25-21(27)29)14-8-10-26(11-9-14)20(28)15-4-7-17(22)18(23)12-15/h2-7,12,14H,8-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLZZTLVPJYWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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